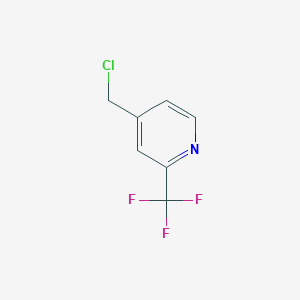

4-(Chloromethyl)-2-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(chloromethyl)-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3N/c8-4-5-1-2-12-6(3-5)7(9,10)11/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOIMSDQEIAGDNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CCl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027545-48-7 | |

| Record name | 4-(chloromethyl)-2-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Importance of Fluorinated Heterocycles in Modern Drug Discovery

An In-depth Technical Guide to the Physicochemical Properties of 4-(Chloromethyl)-2-(trifluoromethyl)pyridine

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The trifluoromethyl group (-CF3), in particular, offers a unique constellation of properties that can profoundly enhance the therapeutic potential of a lead compound. When this powerful functional group is appended to a heterocyclic system like pyridine, the resulting molecule becomes an exceptionally valuable building block.

This guide provides an in-depth technical exploration of this compound, a reagent of significant interest to researchers, scientists, and drug development professionals. This molecule is not merely an intermediate; it is a bifunctional tool that offers two distinct points for chemical elaboration. The chloromethyl group serves as a versatile handle for nucleophilic substitution, while the trifluoromethyl-substituted pyridine core confers critical physicochemical advantages, including enhanced metabolic stability, increased lipophilicity, and modulated electronic properties that can improve target binding affinity.[1][2]

Our objective is to move beyond a simple recitation of data. As field-proven insights are paramount, this document will elucidate the causality behind the compound's behavior, offering a framework for its intelligent application in complex synthetic campaigns. We will delve into its core properties, reactivity profile, and the analytical methodologies required for its robust characterization, ensuring that every protocol described is a self-validating system for scientific integrity.

Section 1: Chemical Identity and Core Physicochemical Profile

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental identity and properties. This compound is a distinct molecule with specific identifiers and characteristics that dictate its handling, reactivity, and analytical signature.

Molecular Structure and Identifiers

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₅ClF₃N[4]

-

Molecular Weight: 195.57 g/mol [4]

-

Canonical SMILES: C1=C(C=NC(=C1)C(F)(F)F)CCl

Caption: Chemical Structure of this compound.

Tabulated Physicochemical Data

For ease of reference, the core physicochemical properties are summarized below. It is critical to note that while some properties are well-documented, others for this specific isomer are not widely published and should be confirmed experimentally.

| Property | Value | Source(s) |

| Appearance | Colorless Liquid | [5] |

| Purity | Typically ≥97.5% | [5] |

| Molecular Weight | 195.57 g/mol | [4] |

| Molecular Formula | C₇H₅ClF₃N | [4] |

| Melting Point | Data not readily available | |

| Boiling Point | Data not readily available | |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) | [6] |

| Density | Data not readily available |

Section 2: Reactivity Profile and Synthetic Utility

The synthetic value of this compound stems from its two distinct electrophilic centers. The choice of nucleophile and reaction conditions allows for selective functionalization, making it a powerful tool for building molecular diversity. The strongly electron-withdrawing -CF₃ group significantly influences the reactivity of both the pyridine ring and the benzylic-type chloride.

Competing Reaction Pathways

-

Sₙ2 Reaction at the Chloromethyl Group: The chloromethyl group at the 4-position is a classic electrophile for Sₙ2 reactions. This pathway is favored by a wide range of soft and hard nucleophiles (e.g., amines, thiols, cyanides, alkoxides), leading to the displacement of the chloride ion. This is the most common and predictable transformation for this class of compounds.[7]

-

Nucleophilic Aromatic Substitution (SₙAr): While less common for chloropyridines compared to fluoropyridines, the C2 position is activated towards SₙAr by the electron-withdrawing effects of both the ring nitrogen and the adjacent -CF₃ group. Strong, hard nucleophiles under forcing conditions could potentially displace a substituent at this position, though direct displacement of a hydride is not feasible. The primary reactivity will be at the chloromethyl site.

Caption: Competing nucleophilic reaction pathways for the title compound.

The Role of the Trifluoromethyl Group

The -CF₃ group is not a passive spectator. Its powerful inductive electron-withdrawing effect (-I) deactivates the pyridine ring towards electrophilic aromatic substitution but, more importantly, it influences the acidity of adjacent protons and the stability of reaction intermediates. In drug design, this group is prized for its ability to block metabolic oxidation at the site of attachment, thereby increasing the half-life of a drug molecule.[1][2][8]

Section 3: Application in Pharmaceutical and Agrochemical Synthesis

Trifluoromethylpyridine derivatives are prevalent structural motifs in a host of commercial pharmaceuticals and agrochemicals.[8][9] Their utility arises from the beneficial properties conferred by the trifluoromethyl group.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.[2]

-

Increased Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule (LogP), which can enhance its ability to cross cell membranes and improve bioavailability.[1]

-

Modulation of pKa: The electron-withdrawing nature of the -CF₃ group lowers the pKa of the pyridine nitrogen, reducing its basicity. This can be critical for avoiding off-target interactions or improving oral absorption.

-

Improved Binding Affinity: The -CF₃ group can engage in favorable dipole-dipole or multipolar interactions with protein targets, potentially increasing binding affinity and drug potency.[1]

This compound serves as a key intermediate to introduce this valuable pharmacophore into larger, more complex molecules targeting a wide array of diseases, from cancers to inflammatory conditions.[10]

Section 4: Experimental Protocols and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the starting material, ensuring the reliability and reproducibility of subsequent synthetic steps.

General Analytical Workflow

A standard workflow for the quality control and characterization of this compound involves a multi-technique approach to provide orthogonal data points, confirming the structure unequivocally.

Caption: Standard analytical workflow for compound characterization.

Protocol: NMR Spectroscopic Analysis

Objective: To confirm the chemical structure by analyzing the chemical shifts, coupling patterns, and integration of protons (¹H), carbons (¹³C), and fluorine atoms (¹⁹F).

Methodology:

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

¹H NMR Analysis:

-

Acquire a standard proton spectrum.

-

Expected Signals: Look for three distinct aromatic signals corresponding to the protons on the pyridine ring and a singlet in the benzylic region (~4.5-4.8 ppm) corresponding to the -CH₂Cl protons. The integration should be in a 1:1:1:2 ratio.

-

-

¹³C NMR Analysis:

-

Acquire a proton-decoupled carbon spectrum.

-

Expected Signals: Expect to see 5 signals for the pyridine ring carbons and one for the chloromethyl carbon. The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling.

-

-

¹⁹F NMR Analysis:

-

Acquire a proton-decoupled fluorine spectrum.

-

Expected Signals: A single sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group.

-

Protocol: Mass Spectrometric Analysis

Objective: To confirm the molecular weight and obtain information about the molecule's fragmentation pattern.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Analysis (GC-MS Recommended):

-

Inject the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Expected Results: The mass spectrum should show a molecular ion peak (M⁺) at m/z 195. Look for the characteristic isotopic pattern of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Key fragments may include the loss of Cl (m/z 160) and the tropylium-like ion from the pyridine ring.

-

Section 5: Safety, Handling, and Storage

As a reactive halogenated and fluorinated compound, this compound requires careful handling to ensure laboratory safety.[3]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood.[3][7] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7]

-

Hazards: The compound is expected to be an irritant to the skin, eyes, and respiratory system. It may be harmful if swallowed or inhaled.[11] Similar chloromethyl pyridines are lachrymatory.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][12]

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[3] Dispose of all chemical waste in accordance with local and institutional regulations.[7]

References

- Safety Data Sheet - this compound. (2024). CymitQuimica.

- 4-Chloro-2-(trifluoromethyl)pyridine | C6H3ClF3N. PubChem.

- 2-Chloro-4-(trifluoromethyl)pyridine 97. Sigma-Aldrich.

- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. (2025). Benchchem.

- The Role of Pyridine Intermediates in Modern Drug Discovery. (n.d.). Angene Chemical.

- An In-depth Technical Guide to the Chemical Properties of 4-(Chloromethyl)-2-fluoropyridine. (2025). Benchchem.

- SAFETY DATA SHEET - 2-(Chloromethyl)pyridine Hydrochloride. (2025). TCI Chemicals.

- SAFETY DATA SHEET - Pyridine. (2025). Sigma-Aldrich.

- 2-Trifluoromethyl-4-Chloropyridine SDS. (n.d.). ECHEMI.

- 4-Chloromethyl-2-hydroxy-3-(trifluoromethyl)pyridine. (2025). Chemsrc.

- Supporting Information for a scientific article. (n.d.). The Royal Society of Chemistry.

- SAFETY DATA SHEET - 2,3-Dichloro-5-(trifluoromethyl)pyridine. (2015). Fisher Scientific.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.).

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). J-Stage.

- Synthesis method of 2-chloro-4-(trifluoromethyl)pyridine. (2023).

- Method for synthesizing 4-trifluoromethyl pyridine compound. (2000).

- 2-Chloro-4-trifluoromethylpyridine. (n.d.). NIST WebBook.

- (1R,2S)-1-Amino-2-indanol. (n.d.). ChemicalBook.

- 4-Chloro-2-(trifluoromethyl)pyridine, 98%. (n.d.). Thermo Scientific Chemicals.

- (1R,2S)-(+)-cis-1-Amino-2-indanol. (n.d.). Sigma-Aldrich.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- 4-(Chloromethyl)pyridine hydrochloride - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

- 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR spectrum. (n.d.). ChemicalBook.

- 2-chloro-4-methyl-3-(trifluoromethyl)pyridine(1643463-02-8) 1 H NMR. (n.d.). ChemicalBook.

- 4-ChloroMethyl-2-trifluoroMethyl-pyridine. (2025). ChemicalBook.

- 2‐(Trifluoromethyl)pyridine. (2005). Wiley Online Library.

- (1R,2S)-1-Amino-2-indanol | 136030-00-7. (2025). ChemicalBook.

- 136030-33-6|(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. (n.d.). BLDpharm.

- (1R,2S)-1-Amino-2-indanol | 136030-00-7. (n.d.). ChemScene.

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. 4-ChloroMethyl-2-trifluoroMethyl-pyridine | 1027545-48-7 [chemicalbook.com]

- 5. 4-Chloro-2-(trifluoromethyl)pyridine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 10. nbinno.com [nbinno.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

Spectroscopic and Structural Elucidation of 4-(Chloromethyl)-2-(trifluoromethyl)pyridine: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 4-(chloromethyl)-2-(trifluoromethyl)pyridine, a key heterocyclic building block in the development of novel agrochemicals and pharmaceuticals. Due to the limited availability of public domain raw experimental spectra for this specific compound (CAS No. 175277-67-5), this document presents a detailed theoretical and predictive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By leveraging established principles of spectroscopy and drawing parallels with structurally analogous, well-characterized molecules, this guide offers researchers, scientists, and drug development professionals a robust framework for the identification, characterization, and quality control of this important chemical entity. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure the highest degree of technical accuracy and practical utility.

Introduction: Significance and Structural Attributes

This compound is a substituted pyridine derivative featuring two key reactive moieties: a chloromethyl group at the 4-position and a trifluoromethyl group at the 2-position. The trifluoromethyl group is a prevalent feature in modern medicinal chemistry, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The chloromethyl group, in turn, serves as a versatile synthetic handle for the introduction of various functional groups through nucleophilic substitution reactions. The unique electronic and steric properties conferred by these substituents make this compound a valuable intermediate in the synthesis of complex molecular architectures with potential biological activity.

A thorough understanding of its spectroscopic signature is paramount for researchers working with this compound, enabling unambiguous identification, purity assessment, and reaction monitoring. This guide provides a detailed interpretation of the expected spectroscopic data, underpinned by a logical, evidence-based approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are critical for structural confirmation.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to be relatively simple, exhibiting three distinct signals corresponding to the three protons on the pyridine ring and the two protons of the chloromethyl group.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale for Chemical Shift and Coupling |

| ~8.7 | Doublet (d) | 1H | H-6 | The proton at the 6-position is adjacent to the nitrogen atom, which strongly deshields it, resulting in a downfield shift. It will appear as a doublet due to coupling with the proton at the 5-position. |

| ~7.8 | Doublet (d) | 1H | H-5 | This proton is coupled to the H-6 proton, leading to a doublet. Its chemical shift is influenced by the adjacent trifluoromethyl group, which is electron-withdrawing. |

| ~7.6 | Singlet (s) | 1H | H-3 | The proton at the 3-position is expected to be a singlet as it lacks adjacent protons for coupling. Its chemical environment is influenced by the adjacent trifluoromethyl and chloromethyl groups. |

| ~4.8 | Singlet (s) | 2H | -CH₂Cl | The methylene protons of the chloromethyl group are chemically equivalent and are not coupled to any other protons, hence they appear as a singlet. The electronegative chlorine atom causes a downfield shift. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The presence of the trifluoromethyl group will result in a characteristic quartet for the CF₃ carbon due to C-F coupling.

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale for Chemical Shift |

| ~152 | C-2 | The carbon atom attached to the highly electronegative trifluoromethyl group and the ring nitrogen will be significantly deshielded. |

| ~150 | C-6 | The carbon atom adjacent to the nitrogen will experience deshielding, resulting in a downfield chemical shift. |

| ~145 | C-4 | The carbon atom bearing the chloromethyl group will be deshielded. |

| ~125 (quartet) | -CF₃ | The carbon of the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms. |

| ~122 | C-5 | This carbon's chemical shift is influenced by the adjacent trifluoromethyl group. |

| ~120 | C-3 | This carbon is expected to be the most upfield of the aromatic carbons. |

| ~45 | -CH₂Cl | The carbon of the chloromethyl group will be shifted downfield due to the electronegativity of the chlorine atom. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra of this compound is outlined below. This protocol is designed to ensure reproducibility and accuracy.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition Parameters:

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64 (signal-to-noise dependent).

-

-

¹³C NMR:

-

Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: ~220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Perform peak picking to identify the chemical shifts in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show several characteristic absorption bands.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretching | Aromatic C-H |

| 2960-2850 | C-H stretching | Aliphatic C-H (-CH₂Cl) |

| 1600-1450 | C=C and C=N stretching | Pyridine ring |

| 1350-1100 | C-F stretching | Trifluoromethyl (-CF₃) |

| 800-600 | C-Cl stretching | Chloromethyl (-CH₂Cl) |

Experimental Protocol for IR Data Acquisition

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern.

Predicted Mass Spectrum Data

Molecular Ion Peak:

-

The nominal molecular weight of this compound (C₇H₅ClF₃N) is approximately 195.01 g/mol .

-

The mass spectrum should show a molecular ion peak (M⁺) at m/z 195.

-

Due to the natural abundance of the ³⁷Cl isotope, an M+2 peak at m/z 197 with an intensity of approximately one-third of the M⁺ peak is expected.

Key Fragmentation Pathways:

-

Loss of Chlorine: A prominent fragment would likely result from the loss of a chlorine radical, leading to a peak at m/z 160.

-

Loss of the Chloromethyl Group: Cleavage of the C-C bond between the pyridine ring and the chloromethyl group would result in a fragment at m/z 146.

-

Loss of Trifluoromethyl Group: Fragmentation involving the loss of the CF₃ group would lead to a peak at m/z 126.

Experimental Protocol for MS Data Acquisition

Instrumentation:

-

A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS).

GC-MS Protocol (for a volatile compound):

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC injection port.

-

Gas Chromatography: The compound is vaporized and separated from the solvent and any impurities on a GC column (e.g., a non-polar column like DB-5ms). A temperature program is used to elute the compound.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is typically ionized by Electron Impact (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Molecular Structure and Analytical Workflow

Visual aids are crucial for understanding the relationships between a molecule's structure and its spectroscopic data.

Figure 1: Molecular Structure of this compound

Figure 2: General Workflow for Spectroscopic Analysis

Conclusion

This technical guide has presented a detailed, albeit theoretical, spectroscopic analysis of this compound. The predicted NMR, IR, and MS data, along with the provided experimental protocols, offer a solid foundation for researchers to identify and characterize this compound with a high degree of confidence. The interpretations are based on fundamental principles of spectroscopy and comparisons with known analogs, ensuring their relevance and accuracy. As a key building block in synthetic chemistry, a thorough understanding of the spectroscopic properties of this compound is essential for its effective utilization in the development of new chemical entities.

References

Due to the absence of direct experimental data in the public domain for the target compound, this reference list includes sources for the spectroscopic data of analogous compounds and general principles of spectroscopic interpretation.

-

Title: Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis Source: Der Pharma Chemica, 2015, 7(9):110-121 URL: [Link]

-

Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: Journal of Pesticide Science, 2019, 44(3), 168-181 URL: [Link]

- Title: Introduction to Spectroscopy Source: by Donald L. Pavia, Gary M. Lampman, George S. Kriz, James R. Vyvyan URL: (A general textbook on spectroscopy, widely available through university libraries and booksellers)

-

Title: NIST Chemistry WebBook Source: National Institute of Standards and Technology URL: [Link]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-(Chloromethyl)-2-(trifluoromethyl)pyridine

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility and Hazards of a Key Building Block

4-(Chloromethyl)-2-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that serves as a vital intermediate in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical industries.[1][2] Its utility lies in the reactive chloromethyl group and the effects of the trifluoromethyl moiety, which can enhance the biological activity and physicochemical properties of target compounds.[2] However, the very features that make this compound a valuable synthetic tool also contribute to its significant health hazards. This guide provides a comprehensive overview of the safety and handling precautions necessary to mitigate the risks associated with this compound, ensuring the protection of laboratory personnel and the integrity of research.

Hazard Identification and Classification: Understanding the Risks

A thorough understanding of the inherent hazards of a chemical is the foundation of safe laboratory practice. This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3][4][5]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | 3 or 4 | H301/H302: Toxic/Harmful if swallowed.[1][3][6] | Danger/Warning | GHS06 (Skull and Crossbones) / GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[3][4][5] | Warning | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[3][4][5] | Warning | GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[3][4][5] | Warning | GHS07 (Exclamation Mark) |

Note: The GHS classification may vary slightly between suppliers. Always consult the specific Safety Data Sheet (SDS) for the product in use.

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[7] Inhalation of vapors or aerosols can irritate the respiratory tract.[3][7] Skin and eye contact can lead to irritation, and in some cases, chemical burns.[3][8] Ingestion is harmful and can be toxic.[1][3] While comprehensive toxicological data such as LD50 values are not consistently available across all supplier SDSs, the classifications indicate a significant potential for acute health effects.[7][9]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The hierarchy of controls is a fundamental principle of chemical safety. Engineering controls should always be the primary means of exposure reduction, supplemented by appropriate PPE.

Engineering Controls: The First Line of Defense

All work with this compound must be conducted in a properly functioning and certified chemical fume hood.[10][11][12] This is crucial to minimize the inhalation of vapors and prevent the accumulation of harmful concentrations in the laboratory atmosphere.[12] The fume hood also provides containment in the event of a spill.[10] An emergency eyewash station and safety shower must be readily accessible within the immediate work area.[10][13]

Personal Protective Equipment (PPE): Essential for Direct Handling

The selection of appropriate PPE is critical to prevent direct contact with the chemical.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn over the goggles during procedures with a high risk of splashing.[14][15] | Protects against splashes and aerosols, preventing serious eye irritation or damage. |

| Skin Protection | A flame-retardant lab coat, fully buttoned, is required. | Provides a barrier against accidental skin contact. |

| Hand Protection | Nitrile gloves are recommended for incidental contact.[11][12][16] However, breakthrough times for this specific chemical are not well-documented. For prolonged or immersive contact, consider double-gloving or using heavier-duty gloves such as butyl rubber.[10][17] Always inspect gloves for signs of degradation before and during use, and change them frequently.[18] | Nitrile offers good resistance to a range of chemicals, but prolonged exposure can lead to degradation and breakthrough.[14][19] |

| Respiratory Protection | Generally not required when working within a certified chemical fume hood. If a fume hood is unavailable or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[20] | Ensures respiratory protection in situations where engineering controls are insufficient to maintain exposure below safe levels. |

Safe Handling and Storage Protocols: Minimizing Exposure Potential

Adherence to systematic handling and storage procedures is paramount for preventing accidents and maintaining the chemical's integrity.

Handling Procedures

-

Preparation: Before beginning work, ensure all necessary engineering controls are functioning correctly and all required PPE is available and in good condition. Review the Safety Data Sheet (SDS) for any specific handling instructions.

-

Dispensing: When transferring the chemical, use compatible tools such as glass or polyethylene pipettes and spatulas.[12] Avoid creating aerosols or dust.

-

Work Practices: Keep containers tightly closed when not in use to minimize the release of vapors.[11][12] Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[15]

Storage Requirements

Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[3][10][12] It should be stored away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[7][10][20] The storage area should be secured to prevent unauthorized access.

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is critical to minimizing harm.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][4] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][13] |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][13] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4] |

Spill Response

The response to a spill depends on its size and location.

-

Minor Spill (within a fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[15]

-

Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.

-

Decontaminate the area with a suitable solvent (e.g., isopropanol) followed by soap and water. Collect all decontamination materials as hazardous waste.[18]

-

-

Major Spill (outside a fume hood):

-

Evacuate the immediate area.

-

Alert the institution's emergency response team and the laboratory supervisor.

-

Restrict access to the spill area.

-

Provide the emergency response team with the Safety Data Sheet (SDS).

-

Waste Disposal: Responsible Management

All waste containing this compound, including unused chemical, contaminated absorbent materials, and disposable PPE, must be treated as hazardous waste.[10][18]

-

Collect waste in a designated, properly labeled, and sealed hazardous waste container.[10]

-

The container must be compatible with the chemical.

-

Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[15]

Conclusion: A Commitment to Safety

This compound is a valuable chemical intermediate whose safe use is contingent upon a comprehensive understanding of its hazards and the diligent application of safety protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict handling, storage, and emergency procedures, researchers can mitigate the risks and harness the synthetic potential of this compound responsibly. A culture of safety, grounded in expertise and a commitment to best practices, is the most critical element in protecting the health and well-being of all laboratory personnel.

Visualizations

Hierarchy of Controls

Caption: Hierarchy of controls for managing exposure risks.

Spill Response Workflow

Caption: Decision workflow for spill response procedures.

References

-

WellBefore. (2023). Guide to Nitrile Gloves Chemical Resistance. Retrieved from [Link]

-

Duke University. (n.d.). Microflex Chemical Resistance Guide. Retrieved from [Link]

-

WellBefore. (2022). Nitrile Gloves Chemical Resistance: What You Need to Know. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). Substance Infocard: Pyridine. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). Substance Infocard: 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(difluoromethylsulfanyl)-5-(pyridin-2-ylmethylamino)pyrazole-3-carbonitrile. Retrieved from [Link]

-

Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). Substance Infocard: N-[3-phenyl-4,5-bis[(trifluoromethyl)imino]thiazolidin-2-ylidene]aniline. Retrieved from [Link]

-

SUNY New Paltz. (n.d.). Glove Selection For Specific Chemicals. Retrieved from [Link]

-

University of Georgia. (n.d.). Chemical Safety SOP Template. Retrieved from [Link]

-

University of Pennsylvania EHRS. (2019). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – Annotated Table Z-1. Retrieved from [Link]

-

Guide Gloves. (n.d.). Chemical-Resistant Gloves. Retrieved from [Link]

-

University of South Florida. (n.d.). Glove Guide - Chemical Compatibility. Retrieved from [Link]

-

Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

-

Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

-

Loba Chemie. (2023). Safety Data Sheet for Pyridine for Synthesis. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). 2-Chloro-4-(trifluoromethyl)pyridine. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). Pyridine - Registration Dossier. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – Annotated Table Z-2. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. Retrieved from [Link]

-

University of Nebraska–Lincoln. (2024). Safe Operating Procedure - Biological Decontamination of Laboratory Equipment. Retrieved from [Link]

-

WorkSafeBC. (2025). Table of exposure limits for chemical and biological substances. Retrieved from [Link]

-

Government of Ontario. (2022). Current occupational exposure limits for Ontario workplaces under Regulation 833. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-(trifluoromethyl)pyridine. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

Sources

- 1. 4-Chloro-2-(trifluoromethyl)pyridine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glovesbyweb.com [glovesbyweb.com]

- 4. echemi.com [echemi.com]

- 5. 4-Chloro-2-(trifluoromethyl)pyridine | C6H3ClF3N | CID 14761442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Chloro-2-(trifluoromethyl)pyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. ehrs.upenn.edu [ehrs.upenn.edu]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 11. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 13. ECHA CHEM [chem.echa.europa.eu]

- 14. gloves.com [gloves.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. fishersci.com [fishersci.com]

- 17. Glove Selection For Specific Chemicals | SUNY New Paltz [newpaltz.edu]

- 18. research.uga.edu [research.uga.edu]

- 19. wellbefore.com [wellbefore.com]

- 20. fishersci.com [fishersci.com]

The Chloromethyl Group in Trifluoromethylpyridines: A Versatile Handle for Complex Molecule Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The trifluoromethylpyridine (TFMP) scaffold is a privileged structure in modern medicinal and agricultural chemistry, prized for the unique physicochemical properties imparted by the trifluoromethyl (CF₃) group, such as enhanced metabolic stability, lipophilicity, and binding affinity.[1] When this scaffold is further functionalized with a chloromethyl (-CH₂Cl) group, it becomes an exceptionally versatile building block for the synthesis of complex molecular architectures. The chloromethyl group serves as a highly reactive electrophilic handle, enabling a wide range of chemical transformations. This guide provides a comprehensive technical overview of the reactivity of the chloromethyl group on the trifluoromethylpyridine core, focusing on the underlying principles, key reaction classes, and field-proven experimental protocols to empower researchers in drug discovery and development.

Guiding Principles of Reactivity: Electronic Interplay

The reactivity of the chloromethyl group in trifluoromethylpyridines is not merely that of a simple alkyl chloride. It is profoundly influenced by the powerful electronic effects of both the pyridine ring and the trifluoromethyl substituent. Understanding this interplay is critical for predicting reaction outcomes and optimizing conditions.

1.1 The Activating Nature of the Pyridine Ring The chloromethyl group attached to a pyridine ring is analogous to a benzylic halide. The adjacent π-system of the aromatic ring stabilizes the transition state of nucleophilic substitution reactions (Sₙ2), leading to significantly enhanced reactivity compared to a standard primary alkyl halide.[2] During an Sₙ2 reaction, the p-orbitals of the pyridine ring overlap with the developing p-orbital on the methylene carbon in the transition state, delocalizing the electron density and lowering the activation energy.

1.2 The Influence of the Trifluoromethyl Group The trifluoromethyl group is one of the most strongly electron-withdrawing groups used in medicinal chemistry.[1] Its powerful inductive effect (-I) withdraws electron density from the pyridine ring. This has two major consequences for the reactivity of a chloromethyl substituent:

-

Enhanced Electrophilicity: The CF₃ group makes the pyridine ring electron-deficient, which in turn withdraws electron density from the chloromethyl carbon, increasing its electrophilicity and making it more susceptible to nucleophilic attack.

-

Stabilization of SₙAr Intermediates: While the primary focus of this guide is the chloromethyl group, the CF₃ group also strongly activates the pyridine ring itself towards nucleophilic aromatic substitution (SₙAr), particularly at positions ortho and para to it. This can be a competing reaction pathway if other leaving groups (like a halogen) are present on the ring.[3][4][5]

1.3 The Critical Role of Isomerism The relative positions of the chloromethyl and trifluoromethyl groups on the pyridine ring are paramount in determining reactivity. The nitrogen atom in the pyridine ring is inherently electron-withdrawing and can stabilize a negative charge at the ortho (2- and 6-) and para (4-) positions through resonance.

-

Activation at the 2- and 4-positions: When the chloromethyl group is at the 2- or 4-position, its reactivity is significantly enhanced. The pyridine nitrogen acts synergistically with the adjacent π-system to stabilize the Sₙ2 transition state.

-

Activation at the 3- and 5-positions: A chloromethyl group at the 3- or 5-position is still activated relative to a simple alkyl halide but generally less so than at the 2- or 4-positions, as it lacks the direct resonance stabilization from the ring nitrogen.

The position of the strongly deactivating CF₃ group further modulates this reactivity. For instance, in 2-(chloromethyl)-5-(trifluoromethyl)pyridine , the CF₃ group at the 5-position strongly withdraws electron density, further enhancing the electrophilicity of the entire system, including the 2-(chloromethyl) group.

dot digraph "Reactivity_Principles" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11];

// Nodes Structure [label="Chloromethyl\nTrifluoromethylpyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; CF3 [label="CF₃ Group\n(-I Effect)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyridine [label="Pyridine Ring\n(π-System)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CH2Cl [label="Chloromethyl Group\n(-CH₂Cl)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Reactivity [label="Enhanced Sₙ2 Reactivity", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Structure -> CF3 [label=" exerts", dir=forward, color="#5F6368"]; Structure -> Pyridine [label=" contains", dir=forward, color="#5F6368"]; Structure -> CH2Cl [label=" features", dir=forward, color="#5F6368"];

CF3 -> Reactivity [label="Increases Electrophilicity", style=dashed, color="#EA4335"]; Pyridine -> Reactivity [label="Stabilizes Transition State", style=dashed, color="#4285F4"]; CH2Cl -> Reactivity [label=" is the site of", dir=back, color="#FBBC05"]; }

Caption: Electronic factors governing chloromethyl group reactivity.

Key Reaction Classes and Methodologies

The activated chloromethyl group is a versatile precursor for numerous functional groups. The primary transformations include nucleophilic substitutions, oxidations, and reductions.

Nucleophilic Substitution Reactions

This is the most common and synthetically valuable transformation. The high reactivity of the chloromethyl group allows for efficient Sₙ2 displacement by a wide variety of nucleophiles under relatively mild conditions.

dot digraph "SN2_Mechanism" { graph [fontname="Arial", fontsize=12]; node [shape=record, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

// Node Definitions Reactants [label=" Nu⁻ | + | {Py-CF₃

| CH₂-Cl}", shape=plaintext]; TS [label="[ Nu···CH₂···Cl ]⁻\n | \n Py-CF₃", shape=box, style="dashed", labeljust="c", fontcolor="#202124"]; Products [label=" Nu-CH₂-Py-CF₃ | + | Cl⁻", shape=plaintext];// Edges Reactants -> TS [label="Sₙ2 Attack", color="#4285F4"]; TS -> Products [label="Leaving Group\nDeparture", color="#EA4335"]; }

Caption: Generalized Sₙ2 reaction at the chloromethyl group.

2.1.1 Substitution with N-Nucleophiles Reactions with primary and secondary amines, anilines, and nitrogen-containing heterocycles proceed readily to form the corresponding substituted amines. These reactions are fundamental in drug discovery for introducing moieties that can engage in hydrogen bonding or modulate solubility.

Exemplary Protocol: Synthesis of 2-((Piperidin-1-yl)methyl)-5-(trifluoromethyl)pyridine

-

Reaction Setup: To a solution of 2-(chloromethyl)-5-(trifluoromethyl)pyridine (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF (approx. 0.5 M), add potassium carbonate (K₂CO₃, 1.5 eq) as an acid scavenger.

-

Nucleophile Addition: Add piperidine (1.2 eq) to the stirred suspension at room temperature.

-

Reaction: Heat the mixture to 50-60 °C and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the desired product.

2.1.2 Substitution with O-Nucleophiles Phenols and alcohols can be used as nucleophiles to form valuable ether linkages, a common motif in agrochemicals and pharmaceuticals. These reactions typically require a base to deprotonate the oxygen nucleophile, generating the more potent alkoxide or phenoxide.

Exemplary Protocol: Synthesis of 2-((Phenoxymethyl)methyl)-5-(trifluoromethyl)pyridine

-

Reaction Setup: In a round-bottom flask, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF.

-

Nucleophile Activation: Add a solution of phenol (1.1 eq) in DMF dropwise at 0 °C. Stir for 30 minutes at room temperature to allow for complete formation of the sodium phenoxide.

-

Electrophile Addition: Add a solution of 2-(chloromethyl)-5-(trifluoromethyl)pyridine (1.0 eq) in DMF dropwise.

-

Reaction: Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC.

-

Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous mixture with ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

2.1.3 Substitution with S-Nucleophiles Thiols react readily to form thioethers. Thiolates are excellent, soft nucleophiles and typically react selectively at the chloromethyl position even under mild conditions.

Exemplary Protocol: Synthesis of 2-((Phenylthio)methyl)-5-(trifluoromethyl)pyridine

-

Reaction Setup: Dissolve 2-(chloromethyl)-5-(trifluoromethyl)pyridine (1.0 eq) and thiophenol (1.1 eq) in acetone or DMF.

-

Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction is often rapid.

-

Workup and Purification: Filter the reaction mixture to remove the base. Concentrate the filtrate and purify by column chromatography as described previously.

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile | Reagent | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |

|---|---|---|---|---|---|---|

| Amine | Piperidine | K₂CO₃ | ACN | 60 | 4 | >90 |

| Phenol | 4-Methoxyphenol | NaH | DMF | RT | 6 | 85-95 |

| Thiol | Thiophenol | K₂CO₃ | Acetone | RT | 2 | >95 |

| Azide | Sodium Azide | N/A | DMF | RT | 4 | >90 |

| Cyanide | Sodium Cyanide | N/A | DMSO | 60 | 5 | 80-90 |

Note: Yields are approximate and highly dependent on the specific substrate, purity of reagents, and reaction scale. The data is compiled based on analogous reactions and established principles of reactivity.[6]

Oxidation Reactions

The chloromethyl group can be oxidized to the corresponding aldehyde, a valuable synthetic intermediate for reactions such as reductive aminations, Wittig reactions, and further oxidation to the carboxylic acid. Direct oxidation of benzylic-type halides is preferable to a two-step hydrolysis/oxidation sequence to avoid unnecessary steps and potential side reactions.

Recommended Method: Kornblum Oxidation The Kornblum oxidation provides a mild and effective method for converting activated primary halides to aldehydes using dimethyl sulfoxide (DMSO) as the oxidant and a non-nucleophilic base like sodium bicarbonate.[7][8][9]

Protocol: Synthesis of 5-(Trifluoromethyl)pyridine-2-carboxaldehyde

-

Reaction Setup: In a flask equipped with a reflux condenser, dissolve 2-(chloromethyl)-5-(trifluoromethyl)pyridine (1.0 eq) in DMSO (5-10 volumes).

-

Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0-3.0 eq).

-

Reaction: Heat the mixture to 130-150 °C. The reaction progress can be monitored by GC-MS or TLC. The reaction is typically complete within 1-3 hours.

-

Workup: Cool the reaction mixture to room temperature and pour it into a stirred mixture of ice and water.

-

Extraction: Extract the aqueous mixture thoroughly with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate carefully due to the volatility of the aldehyde. Purify the crude product by silica gel chromatography.

An alternative method involves using pyridine N-oxide with silver oxide in acetonitrile, which also provides good yields under mild conditions.[10]

Reduction Reactions

The chloromethyl group can be reduced to a methyl group (hydrodechlorination). This transformation is useful when the chloromethyl group is used as a temporary handle to direct other reactions or when the final target molecule requires a simple methyl substituent.

Recommended Method: Catalytic Transfer Hydrogenolysis Catalytic transfer hydrogenolysis is a safe and highly efficient method that avoids the use of high-pressure hydrogen gas. A palladium catalyst (typically Pd/C) is used to facilitate the transfer of hydrogen from a donor molecule (like formic acid, ammonium formate, or 2-propanol) to the substrate, cleaving the C-Cl bond.[1][8][9][10][11]

Protocol: Synthesis of 2-Methyl-5-(trifluoromethyl)pyridine

-

Reaction Setup: To a solution of 2-(chloromethyl)-5-(trifluoromethyl)pyridine (1.0 eq) in methanol or ethanol, add 10% Palladium on Carbon (Pd/C, 2-5 mol%).

-

Hydrogen Donor Addition: Add ammonium formate (HCOONH₄, 3.0-5.0 eq).

-

Reaction: Heat the mixture to reflux (60-80 °C) and stir vigorously. Monitor the reaction by TLC or GC-MS. The reaction is typically complete in 1-4 hours.

-

Workup: Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water to remove residual salts, dry over Na₂SO₄, and concentrate to yield the product. Further purification is often not necessary but can be performed by distillation or chromatography if required.

dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Start [label="Starting Material:\nChloromethyl Trifluoromethylpyridine"]; Reaction [label="Reaction\n(Substitution, Oxidation, or Reduction)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n& Extraction"]; Purify [label="Purification\n(e.g., Column Chromatography)"]; Product [label="Final Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Reaction -> Workup; Workup -> Purify; Purify -> Product; }

Caption: General experimental workflow for transformations.

Conclusion and Future Outlook

The chloromethyl group on a trifluoromethylpyridine scaffold is a powerful and versatile synthetic handle. Its reactivity, governed by the synergistic electronic effects of the aromatic ring and the potent trifluoromethyl group, allows for facile and high-yielding transformations into a diverse array of functional groups. The primary reaction pathways—nucleophilic substitution, oxidation, and reduction—are robust and can be accomplished using well-established, scalable protocols. As the demand for complex, highly functionalized heterocyclic compounds continues to grow in the pharmaceutical and agrochemical industries, a thorough understanding of the principles and methods outlined in this guide will continue to be essential for the rapid and efficient development of novel chemical entities.

References

-

Convenient oxidation of benzylic and allylic halides to aldehydes and ketones. National Center for Biotechnology Information. Available at: [Link]

-

Kornblum oxidation. Grokipedia. Available at: [Link]

-

Kornblum oxidation. Wikipedia. Available at: [Link]

-

Simple Oxidation of Benzylic Halides with 1-Butyl-3-methyl Imidazolium Periodate. Asian Journal of Chemistry. Available at: [Link]

-

Kornblum Oxidation. Chem-Station Int. Ed. Available at: [Link]

-

Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. Available at: [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. National Center for Biotechnology Information. Available at: [Link]

-

Sommelet Reaction. Cambridge University Press. Available at: [Link]

-

A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. ResearchGate. Available at: [Link]

-

Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. Available at: [Link]

-

Sommelet reaction. Wikipedia. Available at: [Link]

- Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds. Google Patents.

-

Visible-light-induced C–H alkylation of pyridine derivatives via 1,2-hydrogen atom transfer. Royal Society of Chemistry. Available at: [Link]

-

Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses. Available at: [Link]

-

Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. MDPI. Available at: [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. National Center for Biotechnology Information. Available at: [Link]

-

nucleophilic aromatic substitutions. YouTube. Available at: [Link]

-

(PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. Available at: [Link]

-

Comparing SN2 reaction rates. Chemistry Stack Exchange. Available at: [Link]

-

Nucleophilic substitution reactions in pyridine. Química Organica.org. Available at: [Link]

- A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. Google Patents.

-

Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research. Available at: [Link]

- Method for preparing 2-chloro-5-trifluoromethylpyridine. Google Patents.

-

4.8: Comparison of SN1 and SN2 Reactions. Chemistry LibreTexts. Available at: [Link]

-

Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. Available at: [Link]

-

(PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. ResearchGate. Available at: [Link]

-

Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. PubMed. Available at: [Link]

-

2,3-Dihydroimidazo[1,2-a]pyridines: A New Class of Enantioselective Acyl Transfer Catalysts. Journal of the American Chemical Society. Available at: [Link]

-

7.5 SN1 vs SN2. KPU Pressbooks. Available at: [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Kornblum oxidation - Wikipedia [en.wikipedia.org]

- 9. Kornblum Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 10. Convenient oxidation of benzylic and allylic halides to aldehydes and ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Strategic Role of 4-(Chloromethyl)-2-(trifluoromethyl)pyridine in Modern Medicinal Chemistry: A Technical Guide

This in-depth technical guide explores the synthesis, reactivity, and strategic applications of 4-(Chloromethyl)-2-(trifluoromethyl)pyridine, a key building block in contemporary drug discovery. We will delve into the nuanced interplay of its structural features—the reactive chloromethyl group and the electronically influential trifluoromethylpyridine core—to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its utility in constructing complex pharmaceutical agents.

Introduction: The Trifluoromethylpyridine Scaffold in Drug Design

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[1][2] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to increase metabolic stability, modulate lipophilicity, and enhance binding affinity to biological targets.[1][3] When appended to a pyridine ring, the resulting trifluoromethylpyridine (TFMP) scaffold becomes a privileged structural motif in a diverse array of bioactive molecules, from pharmaceuticals to agrochemicals.[4][5][6] Several TFMP derivatives have received market approval as pharmaceutical or veterinary products, with many more currently in clinical trials.[4][5][6]

This compound stands out as a particularly valuable intermediate. Its bifunctional nature, featuring a nucleophilic substitution-ready chloromethyl group and a metabolically robust, electron-withdrawing trifluoromethylpyridine core, offers a direct and efficient handle for the elaboration of molecular complexity. This guide will illuminate the chemical principles that make this reagent a powerful tool in the medicinal chemist's arsenal.

Synthesis and Physicochemical Properties

The synthesis of chloromethyl trifluoromethylpyridines can be approached through various routes, often tailored to the specific substitution pattern desired. While a universally adopted, single method for this compound is not extensively detailed in publicly available literature, its synthesis can be logically constructed from established methodologies for related isomers.

A common strategy involves the initial construction of the trifluoromethylpyridine ring system, followed by the introduction or modification of the methyl group, and subsequent chlorination. One plausible synthetic pathway, adapted from methodologies for related compounds, is a cyclocondensation approach.[7] This typically involves the reaction of a trifluoromethyl-containing building block, such as (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, with an appropriate partner to form the pyridine ring.[4][5] Subsequent functional group manipulations would then be employed to install the chloromethyl moiety.

An alternative and historically significant method for generating trifluoromethylpyridines is the halogen exchange of a trichloromethylpyridine precursor.[4] However, for the specific isomer , a build-up approach is often more regioselective.

Illustrative Synthetic Approach (Hypothetical):

Caption: Hypothetical synthetic pathway to this compound.

Physicochemical Properties:

The physicochemical properties of this compound are dictated by its constituent functional groups.

| Property | Influence of Functional Groups |

| Lipophilicity | The trifluoromethyl group significantly increases lipophilicity, which can enhance membrane permeability and interaction with hydrophobic pockets in target proteins.[8][9] |

| Electronic Effects | The -CF3 group is strongly electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. This also lowers the pKa of the pyridine nitrogen. |

| Reactivity | The chloromethyl group at the 4-position is an excellent electrophilic handle for S_N2 reactions, allowing for facile introduction of various nucleophiles.[9] |

| Metabolic Stability | The C-F bonds in the trifluoromethyl group are exceptionally strong, rendering this moiety highly resistant to metabolic degradation, thereby increasing the in vivo half-life of drug candidates.[3] |

Reactivity and Mechanistic Considerations

The primary utility of this compound in medicinal chemistry stems from the reactivity of the chloromethyl group. This benzylic-like chloride is highly susceptible to nucleophilic substitution, predominantly via an S_N2 mechanism.[10][11]

The S_N2 Reaction Pathway:

The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon of the chloromethyl group from the backside, relative to the leaving group (chloride).[10] This simultaneous bond-forming and bond-breaking process leads to an inversion of stereochemistry if the carbon were chiral.[12]

Caption: Generalized S_N2 mechanism for this compound.

The rate of this reaction is dependent on the concentration of both the nucleophile and the substrate.[11][12] The electron-withdrawing nature of the 2-trifluoromethylpyridine ring can influence the reactivity of the chloromethyl group, potentially making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

Common Nucleophiles in Drug Synthesis:

A wide variety of nucleophiles can be employed to construct diverse molecular architectures, including:

-

Thiols (R-SH): Leading to the formation of thioethers, a common linkage in many pharmaceuticals.

-

Amines (R-NH2, R2NH): Forming substituted aminomethylpyridines.

-

Alcohols (R-OH) and Phenols (Ar-OH): Resulting in ethers.

-

Carboxylates (R-COO-): To form esters.

-

Azides (N3-): Which can be further reduced to primary amines.

Applications in Medicinal Chemistry: Case Studies

While specific examples detailing the use of this compound are not as prevalent in the literature as for some of its isomers, its role can be effectively illustrated through its application in the synthesis of key pharmaceutical classes, by analogy to closely related structures. A prime example is its potential use in the synthesis of proton pump inhibitors (PPIs).

Proton Pump Inhibitors (PPIs):

PPIs, such as lansoprazole and rabeprazole, are blockbuster drugs for treating acid-related gastrointestinal disorders. The core structure of these drugs often involves a substituted pyridine moiety linked to a benzimidazole via a methylsulfinyl bridge. The synthesis of these molecules relies on the reaction of a chloromethylpyridine derivative with a mercaptobenzimidazole.

Hypothetical Synthesis of a PPI Intermediate:

The following workflow outlines the key steps in synthesizing a PPI intermediate using this compound.

Experimental Workflow:

Caption: Workflow for the synthesis of a proton pump inhibitor core structure.

Step-by-Step Protocol (Illustrative):

-

Dissolution: Dissolve 2-mercaptobenzimidazole in a suitable solvent, such as ethanol or DMF, in the presence of a base (e.g., sodium hydroxide or sodium ethoxide) to generate the thiolate nucleophile in situ.

-

Addition: To the resulting solution, add this compound dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up and Isolation: Quench the reaction with water and extract the product with an organic solvent. Purify the resulting thioether intermediate by crystallization or column chromatography.

-

Oxidation: The thioether is then carefully oxidized to the corresponding sulfoxide using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide to yield the final PPI core structure.

This synthetic strategy highlights the efficiency with which the chloromethyl group can be utilized to forge key bonds in the construction of complex drug molecules.

Safety and Handling

As with all reactive chemical intermediates, proper safety precautions must be observed when handling this compound and related compounds. Safety data sheets for analogous compounds indicate that they can be toxic if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[13]

Recommended Handling Procedures:

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its strategic combination of a reactive chloromethyl handle and a metabolically stable, electronically influential trifluoromethylpyridine core provides a powerful platform for the synthesis of novel pharmaceutical agents. The principles of its reactivity, primarily through S_N2 displacement, are well-understood and allow for the predictable and efficient construction of diverse molecular scaffolds.

As the demand for more effective and safer drugs continues to grow, the importance of fluorinated intermediates like this compound is set to increase. Future research will likely focus on expanding the repertoire of reactions involving this synthon and its application in the synthesis of new classes of therapeutic agents targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[1] The continued exploration of the rich chemistry of trifluoromethylpyridines will undoubtedly lead to further innovations in drug discovery.

References

-

Ogawa, Y., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. Available at: [Link]

-

Ogawa, Y., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]

- Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Google Cloud.

-

Haga, T., et al. (1991). Trifluoromethylpyridines as Building blocks for new agrochemicals. In Synthesis and Chemistry of Agrochemicals II. ACS Symposium series 443, 107–119. Available at: [Link]

-

Semantic Scholar. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]

- Google Patents. (2023). Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine. CN116425671A.

- Google Patents. (2000). Method for synthesizing 4-trifluoromethyl pyridine compound. CN1263094A.

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available at: [Link]

-

De Vleeschouwer, F. (2018). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PubMed Central. Available at: [Link]

-

Chemistry LibreTexts. (2021). 8.2: Two Mechanistic Models for Nucleophilic Substitution. Available at: [Link]

-

Scientific & Academic Publishing. Nucleophilic Substitution at Thiophosphoryl Center (P=S). Available at: [Link]

-

Chemistry LibreTexts. (2021). 8.5: Mechanisms of Nucleophilic Substitution Reactions. Available at: [Link]

-

The Organic Chemistry Tutor. (2017). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. YouTube. Available at: [Link]

-

Stanovnik, B., et al. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 10, 183-191. Available at: [Link]

-

MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

-

ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 7. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

A Senior Application Scientist's Guide to 4-(Chloromethyl)-2-(trifluoromethyl)pyridine in Agrochemical Synthesis

Abstract